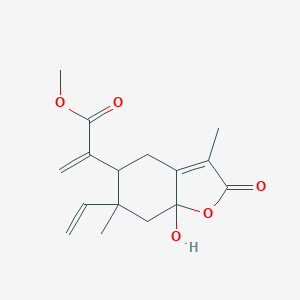
4-(Allyloxy)-2-methyl-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-2-methyl-2-pentanol is an organic compound with the molecular formula C9H18O2. It is a versatile chemical used in various industrial and research applications due to its unique structural properties, which include an allyloxy group and a hydroxyl group attached to a pentanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-methyl-2-pentanol typically involves the reaction of 2-methyl-2-pentanol with allyl bromide in the presence of a base such as sodium hydride (NaH) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-2-pentanol is replaced by the allyloxy group.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using phase transfer catalysis (PTC) to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the temperature is carefully controlled to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Allyloxy)-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The allyloxy group can be reduced to form a saturated ether.
Substitution: The allyloxy group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(Allyloxy)-2-methyl-2-pentanone or 4-(Allyloxy)-2-methyl-2-pentanal.
Reduction: 4-(Propoxy)-2-methyl-2-pentanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
4-(Allyloxy)-2-methyl-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)-2-methyl-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The allyloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyloxy-2-hydroxybenzophenone: Used in polymer grafting to improve electrical properties.
1-Allyloxy-4-methoxybenzene: Studied for its microwave-assisted Claisen rearrangement reactions.
4-Allyl-2-methoxyphenol (Eugenol): Known for its wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-(Allyloxy)-2-methyl-2-pentanol is unique due to its combination of an allyloxy group and a hydroxyl group on a pentanol backbone, which imparts distinct chemical reactivity and versatility in various applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
102840-52-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-methyl-4-prop-2-enoxypentan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-5-6-11-8(2)7-9(3,4)10/h5,8,10H,1,6-7H2,2-4H3 |
Clave InChI |
MGRZRZNDZICCBJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCC=C |
SMILES canónico |
CC(CC(C)(C)O)OCC=C |
Sinónimos |
4-(Allyloxy)-2-methyl-2-pentanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


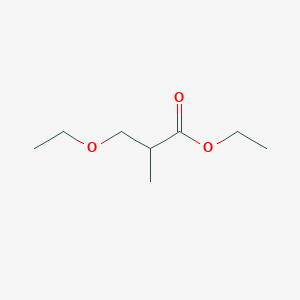
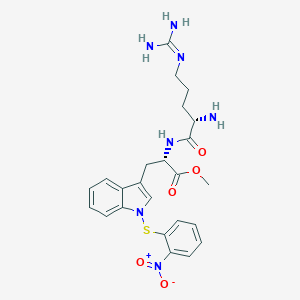
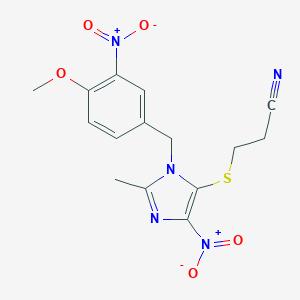
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
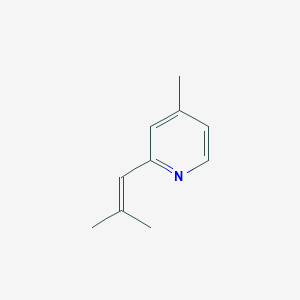
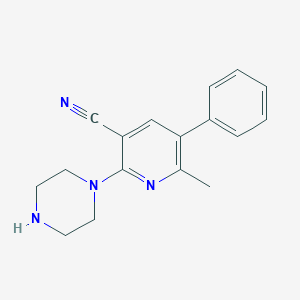
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)


